molecular formula C25H34O7 B12780435 18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin CAS No. 159722-60-8

18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin

Katalognummer: B12780435
CAS-Nummer: 159722-60-8
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: CUFHRRIQYJQZPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin is a complex organic compound with a unique structure. It belongs to the class of dibenzo crown ethers, which are known for their ability to form stable complexes with various cations. This compound is characterized by its multiple oxygen atoms and a large ring structure, making it a versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired product. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly at the methoxyethoxy and propyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .

Wissenschaftliche Forschungsanwendungen

18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin has several scientific research applications:

Wirkmechanismus

The mechanism of action of 18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin involves its ability to form stable complexes with cations. The oxygen atoms in the compound’s structure can coordinate with metal ions, facilitating their transport or separation. This coordination ability is crucial for its applications in chemistry and biology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    18-Crown-6: A well-known crown ether with a similar ability to form complexes with cations.

    Dibenzo-18-crown-6: Another crown ether with a similar structure but different substituents.

    Cryptands: Compounds with similar ion-binding properties but different structural features.

Uniqueness

18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin is unique due to its specific substituents, which can influence its binding properties and reactivity. The presence of the methoxyethoxy and propyl groups can enhance its solubility and modify its interactions with various ions .

Eigenschaften

CAS-Nummer

159722-60-8

Molekularformel

C25H34O7

Molekulargewicht

446.5 g/mol

IUPAC-Name

4-(2-methoxyethoxy)-4-propyl-2,6,13,16,19-pentaoxatricyclo[18.4.0.07,12]tetracosa-1(24),7,9,11,20,22-hexaene

InChI

InChI=1S/C25H34O7/c1-3-12-25(32-18-13-26-2)19-30-23-10-6-4-8-21(23)28-16-14-27-15-17-29-22-9-5-7-11-24(22)31-20-25/h4-11H,3,12-20H2,1-2H3

InChI-Schlüssel

CUFHRRIQYJQZPC-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OC1)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.